molecular formula C16H16N4O2S B2611177 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034339-55-2

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2611177
CAS No.: 2034339-55-2
M. Wt: 328.39
InChI Key: LLDULNAHQHNFST-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a synthetic organic compound intended for research and development purposes. This molecule features a 1,3-benzoxazole ring system connected via a sulfanylacetamide linker to a 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold. The 1,3-benzoxazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and frequent appearance in compounds with pharmacological properties . Similarly, the pyrazolopyridine core is a nitrogen-containing heterocycle of significant interest in the design of novel bioactive molecules. The incorporation of a sulfanyl (thioether) linker can influence the compound's electronic properties, metabolic stability, and overall conformation, making it a valuable functional group for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecular architectures. It also serves as a valuable candidate for high-throughput screening campaigns aimed at discovering new therapeutic agents or chemical probes. Potential areas of investigation could include enzymology, receptor-ligand binding studies, and cellular signaling pathways, given the known involvement of similar heterocyclic compounds in various biological processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(18-11-6-8-20-12(9-11)5-7-17-20)10-23-16-19-13-3-1-2-4-14(13)22-16/h1-5,7,11H,6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDULNAHQHNFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group. The pyrazolopyridine ring is then constructed through a series of condensation reactions. The final step involves the coupling of the benzoxazole and pyrazolopyridine moieties under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or pyrazolopyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolopyridine Cores

Compound : 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS: 1551554-37-0)

  • Structural Features : Retains the pyrazolo[1,5-a]pyridine core but replaces the benzoxazole-sulfanyl-acetamide group with a carboxylic acid.
  • Applications: Used as a non-medical intermediate in industrial or scientific research, emphasizing its role in synthesis rather than direct bioactivity .

Compound : [3-(4-Methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride

  • Activity : Pyrazolopyridine derivatives with polar substituents often exhibit improved pharmacokinetic profiles, though specific data are unavailable .

Benzoxazole-Containing Analogues

Compound : 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-cyclohexylacetamide (CAS: 902254-79-9)

  • Structural Features : Substitutes the benzoxazole-sulfanyl group with a chloro-oxobenzooxazole and a cyclohexyl acetamide.
  • Activity : Benzo[d]oxazole derivatives are associated with antimicrobial and anti-inflammatory properties; the chloro group may enhance electrophilic reactivity .
  • Key Difference : The sulfanyl group in the target compound may confer distinct electronic effects compared to the oxo group in this analog.

Triazolopyrimidine and Pyrazolotriazolopyridine Derivatives

Compound : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazides

  • Structural Features : Triazolopyrimidine core with acetylhydrazide side chains.
  • Activity : Exhibited herbicidal and antifungal activity; introduction of chiral centers improved efficacy .
  • Comparison : While lacking the pyrazolopyridine scaffold, the acetylhydrazide group shares functional similarities with the acetamide linker in the target compound.

Compound : 3H-Pyrazolo[4,3-c][1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile derivatives

  • Structural Features : Fused pyrazole-triazole-pyridine system with nitrile groups.
  • Activity : Tested for antibacterial and antifungal properties, highlighting the role of fused heterocycles in bioactivity .

Activity Profiles

  • Antimicrobial Potential: Compounds like N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () showed inhibition against plant pathogens, suggesting that the pyrazole-acetamide framework in the target compound may similarly target microbial enzymes .
  • Agrochemical Applications : Triazolopyrimidine derivatives () with herbicidal activity indicate that heterocyclic acetamide/hydrazide motifs are critical for disrupting plant metabolic pathways .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyridine Benzoxazole-sulfanyl, acetamide Hypothesized antimicrobial
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid Pyrazolo[1,5-a]pyridine Carboxylic acid Industrial intermediate
5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazides Triazolopyrimidine Acetylhydrazide Herbicidal, antifungal
2-(5-Chloro-benzo[d]oxazol-3-yl)-N-cyclohexylacetamide Benzo[d]oxazole Chloro, cyclohexyl-acetamide Antimicrobial

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, with a molecular weight of 302.36 g/mol. The structure features a benzoxazole ring and a pyrazolo[1,5-a]pyridine moiety linked by a sulfanyl group. This unique arrangement is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound shows promising results against both Gram-positive and Gram-negative bacteria. It has been noted for its selective activity against certain strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Studies have demonstrated that derivatives of benzoxazole compounds can exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
  • Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory properties, although further research is needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoxazole derivatives indicates that modifications to the benzoxazole or pyrazolo[1,5-a]pyridine rings can significantly influence biological activity. For instance:

  • Substituents on the Benzoxazole Ring : Electron-donating groups tend to enhance antimicrobial activity, while electron-withdrawing groups can diminish it.
  • Pyrazolo[1,5-a]pyridine Modifications : Variations in the substituents on this moiety have also shown to affect cytotoxicity against cancer cells.

Research Findings and Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Antimicrobial Screening : A study screened various derivatives against Bacillus subtilis and Escherichia coli, revealing that certain compounds exhibited minimal inhibitory concentrations (MIC) significantly lower than control compounds. The most active derivatives were noted for their unique substituent patterns on the benzoxazole ring .
  • Cytotoxicity Assessments : In vitro assays demonstrated that compounds derived from benzoxazole exhibited selective toxicity towards cancer cells over normal cells. For example, one derivative showed a cytotoxic effect with an IC50 value indicating effective concentration against MCF-7 breast cancer cells .
  • Mechanistic Studies : Research into the mechanism of action revealed that these compounds may interact with specific enzymes or proteins involved in cell proliferation and survival pathways, leading to apoptosis in targeted cancer cells .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic to multiple cancer cell lines
Anti-inflammatoryPotential effects noted; further research needed

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